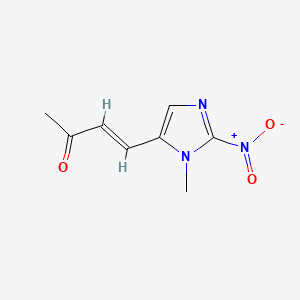

4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one

Description

4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one is a nitroimidazole derivative characterized by a methyl-substituted imidazole ring with a nitro group at position 2 and a conjugated butenone moiety at position 3. The molecular formula is C₈H₉N₃O₃, with a molar mass of 195.18 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, creating a polarized imidazole ring. The α,β-unsaturated ketone (butenone) group enhances reactivity, enabling participation in Michael additions or nucleophilic attacks.

Properties

CAS No. |

67254-83-5 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(E)-4-(3-methyl-2-nitroimidazol-4-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H9N3O3/c1-6(12)3-4-7-5-9-8(10(7)2)11(13)14/h3-5H,1-2H3/b4-3+ |

InChI Key |

IOALFYAJCVAMHB-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CN=C(N1C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C=CC1=CN=C(N1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Alkylation: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.

Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a Knoevenagel condensation reaction between the nitrated imidazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.

Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic radicals under low-oxygen conditions.

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one with structurally related nitroimidazole derivatives and other heterocyclic compounds.

Structural and Functional Group Comparisons

Key Observations :

- Reactivity : The α,β-unsaturated ketone in the target compound confers higher electrophilicity compared to the ester group in butyl 4-nitroimidazole-5-carboxylate, which is more prone to hydrolysis .

- Solubility: The butenone group in the target compound likely reduces water solubility compared to ionic or ester-containing analogs. Piperidinyl derivatives (e.g., 4-(1-Methyl-3-piperidinyl)-1,2-benzenediol hydrobromide) exhibit higher solubility due to ionic interactions .

Toxicity and Bioactivity

In contrast:

- Butyl 4-nitroimidazole-5-carboxylate: No specific toxicity data are reported, but ester groups generally pose lower acute toxicity risks compared to nitroaromatics.

- Piperidinyl/Benzenediol derivatives : Bromide salts (e.g., hydrobromide analogs) may introduce neurotoxicity risks at high doses .

Biological Activity

The compound 4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one (CAS No. 67254-83-5) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one is . The compound features a nitro group at the 2-position of the imidazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 228.30 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 422.2 ± 37.0 °C |

| Melting Point | Not Available |

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. A study highlighted that the presence of the nitro group at the C5 position in similar compounds is essential for effective antitubercular activity, with an MIC value of 0.78 μM against Mycobacterium tuberculosis . The mechanism involves modulation of intracellular pathways that enhance bacterial killing.

Antitumor Activity

Imidazole derivatives, including those with nitro substitutions, have shown promising antitumor effects. In various studies, these compounds have been evaluated for their cytotoxicity against cancer cell lines. For instance, a derivative similar to 4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one exhibited notable inhibition of cell proliferation in human cancer cell lines .

Anti-inflammatory Effects

Compounds with imidazole structures have also been reported to possess anti-inflammatory properties. The mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 1: Biological Activity Summary

Discussion

The diverse biological activities of 4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one suggest its potential as a therapeutic agent in various medical fields, particularly in treating infections and cancers. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and the positioning of functional groups can significantly influence the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.